Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride as the reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: Lacks the bromophenyl and sulfonyl groups, making it less versatile in terms of chemical reactivity.
4-Bromophenylsulfonylpiperidine: Lacks the ester group, which may affect its solubility and reactivity.
N-Substituted Piperidines: These compounds have different substituents on the nitrogen atom, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl 1-[1-(4-bromophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN2O5S/c1-2-28-20(25)16-7-11-22(12-8-16)19(24)15-9-13-23(14-10-15)29(26,27)18-5-3-17(21)4-6-18/h3-6,15-16H,2,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJNIOZAMKEUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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